2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
Description
The compound 2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a thienopyrimidine derivative with a propyl substituent at the 3-position and a 4-methylbenzyl acetamide side chain. Thienopyrimidines are heterocyclic systems of significant pharmacological interest due to their structural similarity to purines, enabling interactions with enzymes and receptors involved in nucleic acid metabolism or signaling pathways. This compound’s dioxo-thienopyrimidine core may confer unique electronic and steric properties, while the propyl and 4-methylbenzyl groups could influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-3-9-21-18(24)17-15(8-10-26-17)22(19(21)25)12-16(23)20-11-14-6-4-13(2)5-7-14/h4-8,10H,3,9,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXCTYZEDJRWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized via a multi-step process starting from commercially available reagents. A typical synthetic route may involve the initial formation of the thienopyrimidine core, followed by functionalization to introduce the propyl and methylbenzyl groups.
Formation of the Thienopyrimidine Core:
Reagents: Thiophene-2-carboxylic acid, formamide, and phosphorous oxychloride.
Conditions: The thiophene-2-carboxylic acid is cyclized with formamide under heating conditions in the presence of phosphorous oxychloride to yield the thienopyrimidine ring.
Chemical Reactions Analysis
2-(2,4-Dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide undergoes various chemical reactions which are crucial for its functionalization and application:
Oxidation: Undergoes oxidation to introduce additional functional groups or modify existing ones. Common reagents include hydrogen peroxide and peracids.
Reduction: Can be reduced using hydrides (e.g., sodium borohydride) to generate corresponding alcohols or amines.
Substitution Reactions: The acetyl and benzyl groups can be substituted under nucleophilic conditions, using reagents like sodium methoxide.
Major Products: The primary products of these reactions include various derivatives with modified functional groups enhancing the compound's reactivity or biological activity.
Scientific Research Applications
Chemistry
Catalysis: Acts as a ligand in catalytic reactions, facilitating transformations by stabilizing transition states.
Material Science: Used in the synthesis of conductive polymers and advanced materials due to its heterocyclic structure.
Biology
Enzyme Inhibition: Studied as a potential inhibitor for enzymes involved in metabolic pathways.
Molecular Probes: Used as a fluorescent probe in biological imaging due to its structural rigidity and conjugation.
Medicine
Anticancer Research: Explored for its cytotoxic properties against various cancer cell lines.
Antibacterial Agents: Evaluated for its effectiveness in inhibiting bacterial growth.
Industry
Pharmaceuticals: Serves as an intermediate in the synthesis of complex pharmaceutical agents.
Agriculture: Investigated for its potential use in agrochemicals as a growth regulator or pesticide.
Mechanism of Action
2-(2,4-Dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide exerts its biological effects through several mechanisms:
Molecular Targets: Binds to specific enzymes or receptors, modulating their activity. For example, it may inhibit kinases or proteases involved in signaling pathways.
Pathways Involved: Affects pathways related to cell cycle regulation, apoptosis, and metabolic control, depending on the application.
Comparison with Similar Compounds
a. 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e)
- Core Structure: Combines a pyrimidine ring with a triazole moiety, diverging from the thienopyrimidine core of the target compound.
- Synthesis : Yield of 30% under microwave conditions (70°C, 65 W), with a melting point of 165–167°C .
- Spectroscopy : IR showed N–H (3287 cm⁻¹) and C=O (1689 cm⁻¹) stretches. NMR confirmed aromatic protons and acetamide linkages .
- Key Difference: The triazole-pyrimidine hybrid may exhibit enhanced π-π stacking interactions compared to the thienopyrimidine system.
b. 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide
- Core Structure: Features a dihydropyrimidinone ring with a thioether linkage, contrasting with the fused thieno[3,2-d]pyrimidine dione system.
- Synthesis : 66% yield; melting point 196°C .
- Spectroscopy : ^1H NMR (DMSO-d₆) revealed a broad NH signal at δ 12.50 ppm and a benzyl group (δ 7.60–7.27 ppm) .
- Key Difference : The thioacetamide group may increase metabolic stability but reduce solubility compared to the target’s oxygen-based acetamide.
c. N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
Observations :
- Synthetic Efficiency : Yields for pyrimidine-acetamide hybrids vary widely (19–66%), influenced by boronic acid coupling (e.g., Suzuki reactions in ) or microwave-assisted synthesis .
- Melting Points: Fluorinated and fused systems (e.g., ) exhibit higher melting points (>300°C) due to rigid aromatic stacking, whereas non-fluorinated analogs (e.g., ) melt below 200°C.
- Substituent Effects: The 4-methylbenzyl group in the target compound may balance lipophilicity and steric bulk compared to bulkier chromenone () or polar pyridinyl groups ().
Functional Group Impact on Bioactivity (Inferred)
- Thienopyrimidine vs.
- Acetamide Linkage : The –NHCO– group in all compounds facilitates hydrogen bonding with biological targets, but thioacetamide () may confer resistance to enzymatic hydrolysis.
- Fluorinated Derivatives : High melting points and metabolic stability in fluorinated compounds () suggest utility in drug design, though synthetic challenges remain.
Biological Activity
The compound 2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide belongs to the class of thieno[3,2-d]pyrimidines, which are recognized for their diverse biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.46 g/mol. The structure features a thieno[3,2-d]pyrimidine core and an acetamide functional group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.46 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions using appropriate thieno and pyrimidine precursors.
- Introduction of Functional Groups : The propyl group is introduced via alkylation reactions, while the acetamide moiety is attached through amide bond formation.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Activity
Research indicates that compounds with a thieno[3,2-d]pyrimidine structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by modulating apoptotic pathways. Studies have shown that they can activate caspases and regulate Bcl-2 family proteins, leading to cell cycle arrest and apoptosis in various cancer cell lines (e.g., HCT-116 and LoVo cells) .
Antimicrobial Activity
Thieno[3,2-d]pyrimidines have also demonstrated antimicrobial properties against a range of pathogens:
- Inhibition Studies : In vitro studies have shown that these compounds can inhibit bacterial growth by interfering with essential metabolic pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes:
- α-Amylase and α-Glucosidase Inhibition : Some derivatives have shown potential as dual inhibitors for these enzymes, suggesting applications in managing diabetes .
Case Studies
Several studies have highlighted the biological activity of related compounds:
-
Antioxidant Activity : A study evaluated various thieno[3,2-d]pyrimidines for their antioxidant capabilities using the DPPH assay. Compounds were found to exhibit IC50 values significantly lower than standard antioxidants like butylated hydroxy toluene (BHT), indicating strong radical scavenging activity .
Compound IC50 (mM) Comparison with BHT 3a 0.191 Lower than 0.245 5a 0.165 Lower than 0.245 - Cytotoxicity Studies : In vitro tests on cancer cell lines revealed that certain derivatives not only inhibited cell proliferation but also triggered apoptosis through intrinsic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
